molecular formula C17H20N2O5S B4430364 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE

Cat. No.: B4430364
M. Wt: 364.4 g/mol
InChI Key: NBLPXIGCZLDWRU-UHFFFAOYSA-N
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Description

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and a furylmethanone moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-13-16(7-12-24-13)17(20)18-8-10-19(11-9-18)25(21,22)15-5-3-14(23-2)4-6-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLPXIGCZLDWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced via sulfonylation of the piperazine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furylmethanone Moiety: The final step involves the acylation of the piperazine derivative with 2-methyl-3-furylmethanone using a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE is unique due to its combination of a piperazine ring, methoxyphenylsulfonyl group, and furylmethanone moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE
Reactant of Route 2
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{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE

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